molecular formula C18H16Cl2O4 B14359349 Bis(4-chloro-3,5-dimethylphenyl) ethanedioate CAS No. 91308-29-1

Bis(4-chloro-3,5-dimethylphenyl) ethanedioate

Cat. No.: B14359349
CAS No.: 91308-29-1
M. Wt: 367.2 g/mol
InChI Key: VGLJWSMHXZIVMH-UHFFFAOYSA-N
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Description

Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 4-chloro-3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate typically involves the reaction of 4-chloro-3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of oxalyl chloride and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3,5-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced phenolic compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-chloro-3,5-dimethylphenyl) ethanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) ethanedioate
  • Bis(3,5-dimethylphenyl) ethanedioate
  • Bis(4-bromo-3,5-dimethylphenyl) ethanedioate

Uniqueness

Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The chloro groups enhance its electrophilicity, while the dimethyl groups provide steric hindrance and influence its overall stability and reactivity.

Properties

CAS No.

91308-29-1

Molecular Formula

C18H16Cl2O4

Molecular Weight

367.2 g/mol

IUPAC Name

bis(4-chloro-3,5-dimethylphenyl) oxalate

InChI

InChI=1S/C18H16Cl2O4/c1-9-5-13(6-10(2)15(9)19)23-17(21)18(22)24-14-7-11(3)16(20)12(4)8-14/h5-8H,1-4H3

InChI Key

VGLJWSMHXZIVMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C(=O)OC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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